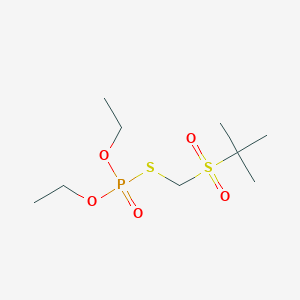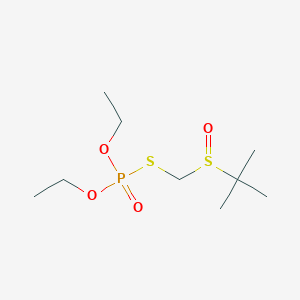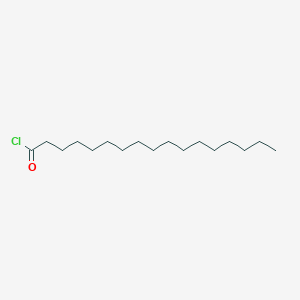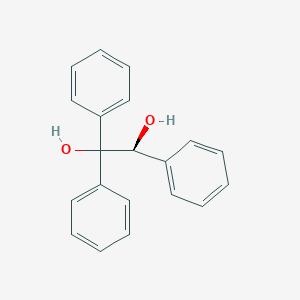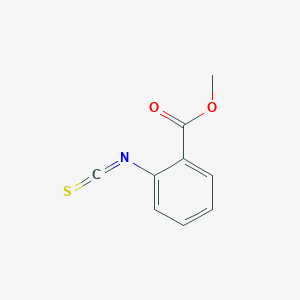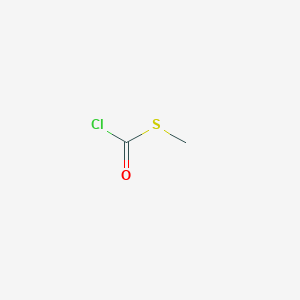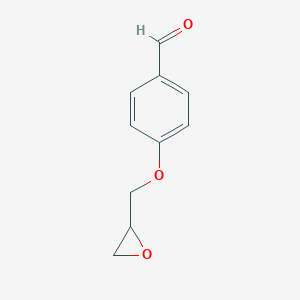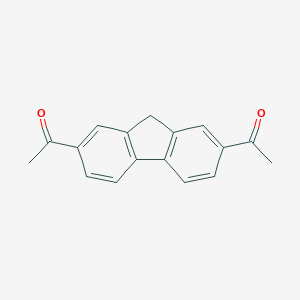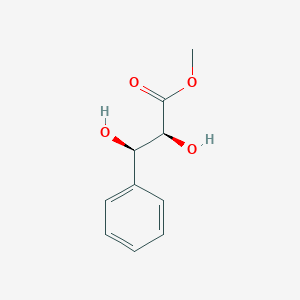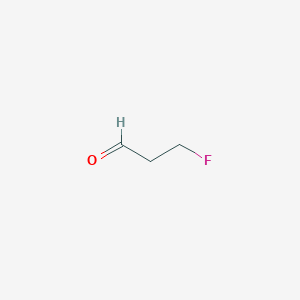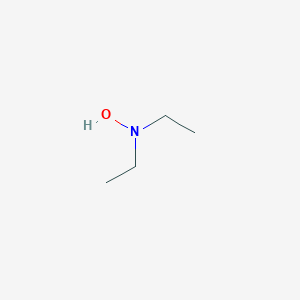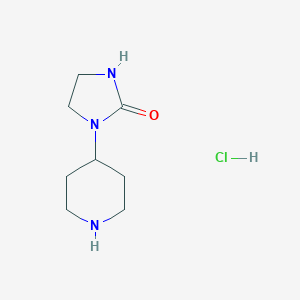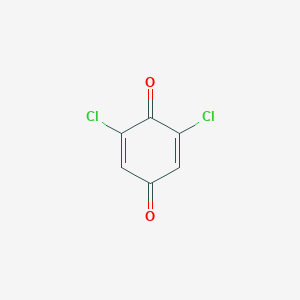![molecular formula C21H37NO3S2 B104646 [1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate CAS No. 18794-24-6](/img/structure/B104646.png)
[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate, also known as ABT-702, is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the pyridine family and has a unique chemical structure that makes it a promising candidate for drug development. In
Mechanism Of Action
The mechanism of action of [1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate involves the inhibition of two enzymes involved in purine metabolism, namely, hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and inosine monophosphate dehydrogenase (IMPDH). HGPRT is responsible for the conversion of hypoxanthine and guanine to their corresponding nucleotides, while IMPDH converts inosine monophosphate to xanthosine monophosphate. By inhibiting these enzymes, [1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate reduces the production of purine nucleotides, which are essential for DNA synthesis and cell proliferation.
Biochemical And Physiological Effects
[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate has been shown to have a wide range of biochemical and physiological effects, including inhibition of cancer cell growth, reduction of pro-inflammatory cytokine production, and modulation of immune cell function. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
The main advantage of [1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate for lab experiments is its specificity for HGPRT and IMPDH, which makes it a valuable tool for studying purine metabolism. However, its low solubility and poor pharmacokinetic properties limit its use in in vivo studies.
Future Directions
There are several future directions for research on [1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate, including the development of more potent and selective inhibitors of HGPRT and IMPDH, the exploration of its potential use in combination with other drugs for cancer treatment, and the investigation of its neuroprotective effects in human clinical trials. Additionally, the use of [1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate as a tool for studying purine metabolism in various diseases could provide valuable insights into disease pathogenesis and potential therapeutic targets.
Synthesis Methods
The synthesis of [1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate involves a multi-step process that starts with the preparation of tert-butylsulfanylpyridine. This intermediate is then reacted with acetic anhydride to form the corresponding acetate. The final step involves the introduction of an acetyl group at the 1-position of the pyridine ring. The overall yield of the synthesis process is around 20%.
Scientific Research Applications
[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of enzymes involved in purine metabolism, which is essential for the growth and proliferation of cancer cells. Additionally, [1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate has been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in animal models. It has also been studied for its potential use in the treatment of multiple sclerosis, where it has shown promising results in reducing disease severity and progression.
properties
CAS RN |
18794-24-6 |
|---|---|
Product Name |
[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate |
Molecular Formula |
C21H37NO3S2 |
Molecular Weight |
415.7 g/mol |
IUPAC Name |
[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate |
InChI |
InChI=1S/C21H37NO3S2/c1-13(23)22-16(26-20(6,7)8)12-15(19(3,4)5)17(27-21(9,10)11)18(22)25-14(2)24/h12,16-18H,1-11H3 |
InChI Key |
HVGSPMLKOZDGFJ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C=C(C(C1OC(=O)C)SC(C)(C)C)C(C)(C)C)SC(C)(C)C |
Canonical SMILES |
CC(=O)N1C(C=C(C(C1OC(=O)C)SC(C)(C)C)C(C)(C)C)SC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



